MAO-B Selective Inhibition: 1.13 µM IC50 vs. MAO-A >100 µM
2-(3-Butoxyphenyl)quinoline-4-carboxylic acid demonstrates a clear selectivity profile for monoamine oxidase B (MAO-B) over MAO-A. In a fluorescence-based assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes, the compound exhibited an IC50 of 1.13 µM against human MAO-B, while showing negligible inhibition of MAO-A (IC50 >100 µM) [1]. This represents a >88-fold selectivity window. In contrast, the unsubstituted quinoline-4-carboxylic acid scaffold and many simple 2-arylquinoline-4-carboxylic acids lack documented MAO-B selective inhibition, and when tested, often exhibit non-selective or weak activity against both isoforms [2].
| Evidence Dimension | MAO-B inhibition potency and selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 1.13 µM; MAO-A IC50 >100 µM |
| Comparator Or Baseline | Quinoline-4-carboxylic acid and simple 2-aryl analogs: typically no reported selective MAO-B inhibition; class-level baseline for MAO-B inhibitors often >10 µM |
| Quantified Difference | Selectivity ratio >88-fold (MAO-B vs. MAO-A); potency exceeds class average for unoptimized quinoline-4-carboxylic acids |
| Conditions | Human recombinant MAO-A and MAO-B; kynuramine substrate; fluorescence detection; 20 min incubation |
Why This Matters
Selective MAO-B inhibition is a validated target for Parkinson's disease and neuroprotection; this compound provides a distinct starting point for CNS drug discovery that is not replicated by common analogs.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). Inhibition of MAO-A and MAO-B. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 (accessed April 2024). View Source
- [2] Santana L, et al. Quinolinic carboxylic acid derivatives as potential multi-target compounds for neurodegeneration: Monoamine oxidase and cholinesterase inhibition. Med Chem Res. 2022;31:1050–1066. (Representative class-level data) View Source
